2-(4,6-Dimethylquinolin-2-yl)acetonitrile
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Overview
Description
2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile typically involves the reaction of 4,6-dimethylquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-(4,6-Dimethylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases (e.g., NaH), oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,6-Dimethylquinolin-2-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4,6-Dimethylquinolin-2-yl)acetonitrile can be compared with other quinoline derivatives such as:
- 2-(4-Methylquinolin-2-yl)acetonitrile
- 2-(6-Methylquinolin-2-yl)acetonitrile
- 2-(4,6-Dimethylquinolin-2-yl)ethanamine
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Biological Activity
2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2, with a molecular weight of approximately 212.25 g/mol. The compound features a quinoline structure with two methyl groups at the 4 and 6 positions and an acetonitrile functional group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. A notable study reported that derivatives of quinoline displayed potent cytotoxicity against various cancer cell lines, including A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells, with IC50 values indicating effective growth inhibition .
Table 1: Cytotoxic Activity of Quinoline Derivatives
Compound Name | Cell Line | IC50 Value (µg/mL) |
---|---|---|
This compound | A-549 | TBD |
Quinoline Derivative A | MCF-7 | 6.40 |
Quinoline Derivative B | A-549 | 22.09 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, it may interact with specific proteins involved in cancer cell survival, thereby promoting programmed cell death .
Interaction Studies
Interaction studies focus on understanding how this compound binds to biological targets. Research indicates that the compound can effectively bind to the BTB domain of B-cell lymphoma 6 (BCL6), which is crucial for its role in tumorigenesis. Enhanced binding affinity has been achieved through structural modifications that optimize shape complementarity with the target protein .
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell viability in a dose-dependent manner.
- Apoptosis Induction : Another research effort focused on the apoptotic effects of quinoline compounds on cancer cells. The study utilized flow cytometry to analyze apoptotic markers and found that treatment with these compounds led to significant increases in early and late apoptotic populations compared to controls .
Properties
CAS No. |
1437433-77-6 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4,6-dimethylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-12(7-9)10(2)8-11(15-13)5-6-14/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
BTCSZCOYTPVVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)CC#N |
Origin of Product |
United States |
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